3-Fluorophenylurea
Overview
Description
3-Fluorophenylurea is a chemical compound with the molecular formula C7H7FN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Fluorophenylurea consists of a phenyl group (a ring of six carbon atoms) attached to a urea group (a carbonyl group flanked by two amine groups), with one of the phenyl group’s hydrogen atoms replaced by a fluorine atom . The InChI code for 3-Fluorophenylurea is 1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) .Physical And Chemical Properties Analysis
3-Fluorophenylurea is a solid at room temperature . It has a molecular weight of 154.14 g/mol . Its boiling point is between 149-154 degrees Celsius .Scientific Research Applications
- 3-Fluorophenylurea could potentially be used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have been highlighted in various basic research fields and industries .
- SBBFs have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They have been used in analytical, imaging, and sensing techniques .
- Fluorescence microscopy is a technique that uses fluorescence to generate an image . If 3-Fluorophenylurea has fluorescent properties, it could potentially be used as a fluorochrome in this technique .
- Fluorochromes absorb energy of invisible shorter wavelength radiation (such as UV light) and emit longer wavelength radiation of visible light (such as green or red light) .
- Fluoropolymers have been used in various biomedical applications, including gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
- If 3-Fluorophenylurea can be incorporated into fluoropolymers, it could potentially be used in these applications .
Fluorophores in Materials Science and Biology
Fluorescence Microscopy
Biomedical Applications
- Fluorinated phenylalanines, which could potentially include 3-Fluorophenylurea, have had considerable industrial and pharmaceutical applications .
- They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
- They have been used in topography imaging of tumor ecosystems using PET .
- If 3-Fluorophenylurea can be incorporated into indole derivatives, it could potentially have diverse biological and clinical applications .
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmaceutical Applications
Biological Potential of Indole Derivatives
Research Use
Safety And Hazards
3-Fluorophenylurea is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(3-fluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVWURSZQFCLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227815 | |
Record name | Urea, (m-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenylurea | |
CAS RN |
770-19-4 | |
Record name | N-(3-Fluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (m-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (m-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorophenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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